L-(+)-Tartaric acid
Description
Historical Context and Significance in Stereochemistry Research
The significance of L-(+)-tartaric acid in the history of science is intrinsically linked to the discovery of molecular chirality. wikipedia.orgatamanchemicals.com In 1832, the French physicist Jean-Baptiste Biot first observed that solutions of tartaric acid could rotate the plane of polarized light, a property known as optical activity. wikipedia.orgatamanchemicals.com This observation laid the groundwork for future discoveries in the field.
The pivotal moment in stereochemistry came in 1847, when Louis Pasteur, while studying the crystals of sodium ammonium (B1175870) tartrate, made a groundbreaking observation. wikipedia.org He noticed that the crystals were chiral, meaning they existed in two forms that were non-superimposable mirror images of each other. wikipedia.orgwikidoc.org By meticulously separating these two crystal forms by hand, Pasteur was able to show that a solution of one form rotated polarized light in one direction, while a solution of the other form rotated it in the opposite direction. wikipedia.org This experiment provided the first definitive proof of molecular chirality and established the foundation of modern stereoisomerism. britannica.com The naturally occurring form of the acid is this compound. wikidoc.org
Interdisciplinary Relevance in Contemporary Chemical Science
The influence of this compound extends far beyond its historical role. In contemporary chemical science, it serves as a crucial and versatile building block in a multitude of applications, demonstrating significant interdisciplinary relevance.
Asymmetric Synthesis: this compound and its derivatives are invaluable in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. nih.gov It is used as a chiral auxiliary, a chiral catalyst, and a starting material for the synthesis of other complex chiral molecules. nih.govcolab.ws A notable example is its use in the Sharpless asymmetric epoxidation, a powerful method for producing enantiomerically enriched epoxides. nih.gov Furthermore, derivatives like Diisopropyl tartrate are employed as co-catalysts in asymmetric synthesis. wikipedia.org
Chiral Resolution: this compound is widely used as a resolving agent to separate racemic mixtures, which contain equal amounts of two enantiomers. foodchem.comlibretexts.org By reacting a racemic mixture of a base with this compound, a pair of diastereomeric salts is formed. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by methods like crystallization. libretexts.orgrsc.org This technique is fundamental in the pharmaceutical industry for the production of single-enantiomer drugs. google.com For instance, it is used in the resolution of zopiclone (B121070) to obtain the enantiomerically pure eszopiclone. google.com
Materials Science: In the field of materials science, this compound and its derivatives are utilized in the synthesis of novel materials. For example, it has been used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers. The chirality of tartaric acid can be transferred to the resulting material, leading to properties such as enantioselective catalysis or separation. Research has also explored the growth of L-tartaric acid single crystals for their nonlinear optical (NLO) properties, which are valuable for applications in lasers and optoelectronics. researchgate.netspringerprofessional.de
Food Chemistry and Other Industries: this compound is a common food additive (E334) used as an acidulant to impart a sour taste and as an antioxidant. wikipedia.orgnih.gov It is a primary acid in wine, contributing to its flavor and stability. wikidoc.org Its salt, potassium bitartrate (B1229483), is the main component of cream of tartar, used in baking. wikipedia.org Industrially, it finds use as a chelating agent for metal ions in applications like cleaning metal surfaces and in the textile and tanning industries. atamanchemicals.comatamankimya.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6, Array, H2C4H4O6 | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TARTARIC ACID | |
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| Record name | tartaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
132517-61-4 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8023632 | |
| Record name | L-Tartaric acid | |
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Molecular Weight |
150.09 g/mol | |
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Physical Description |
Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
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| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
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| Record name | L-Tartaric acid | |
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| Record name | Tartaric acid | |
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| Record name | TARTARIC ACID | |
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| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Flash Point |
210 °C c.c. | |
| Record name | TARTARIC ACID | |
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Solubility |
582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |
| Record name | Tartaric acid | |
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| Record name | TARTARIC ACID | |
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| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
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Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
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Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | L-Tartaric acid | |
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CAS No. |
87-69-4, 133-37-9 | |
| Record name | (+)-Tartaric acid | |
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| Record name | Tartaric acid [USAN:JAN] | |
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| Record name | DL-Tartaric acid | |
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| Record name | L-tartaric acid | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
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| Record name | (+)-tartaric acid | |
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| Record name | TARTARIC ACID, DL- | |
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| Record name | TARTARIC ACID | |
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Melting Point |
Between 168 °C and 170 °C, 169 °C, 206 °C | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
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Stereochemical Investigations of L + Tartaric Acid
Analysis of Enantiomeric and Meso Forms
Tartaric acid, chemically known as 2,3-dihydroxybutanedioic acid, is a classic example used to illustrate stereoisomerism. libretexts.org It possesses two chiral centers, which are carbon atoms bonded to four different groups. libretexts.org This structural feature gives rise to three stereoisomers: a pair of enantiomers and a meso compound. researchgate.netpressbooks.pub
The naturally occurring form is L-(+)-tartaric acid, also referred to as (2R,3R)-tartaric acid. atamankimya.com Its mirror image, which is non-superimposable, is D-(-)-tartaric acid or (2S,3S)-tartaric acid. researchgate.netatamankimya.com These two molecules are enantiomers, meaning they are chiral and rotate plane-polarized light in equal but opposite directions. libretexts.orgpressbooks.pub this compound is dextrorotatory, indicated by the (+) sign, while D-(-)-tartaric acid is levorotatory, indicated by the (-) sign. libretexts.org Enantiomers share identical physical properties such as melting point and solubility, but differ in their interaction with other chiral molecules and their optical activity. pressbooks.pubresearchgate.net
The third stereoisomer is meso-tartaric acid. researchgate.netacs.org This molecule has an internal plane of symmetry that divides it into two mirror-image halves. libretexts.orgpressbooks.pub Due to this internal symmetry, the molecule as a whole is achiral and, therefore, optically inactive, meaning it does not rotate plane-polarized light. libretexts.orgpressbooks.pubacs.org Meso-tartaric acid is a diastereomer of both L-(+)- and D-(-)-tartaric acid, which means it has a different spatial arrangement and, consequently, distinct physical properties, including a different melting point. libretexts.orgpressbooks.pub
A mixture containing equal amounts of L-(+)- and D-(-)-tartaric acid is known as a racemic mixture or racemate. acs.org This mixture is also optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. acs.org However, a racemic mixture can be separated into its constituent enantiomers, a process known as resolution, whereas a meso compound cannot be separated into optically active components. acs.org
Table 1: Physical Properties of Tartaric Acid Stereoisomers
| Stereoisomer | Melting Point (°C) | Specific Rotation [α]D | Density (g/cm³) | Solubility at 20°C ( g/100 mL H₂O) |
| This compound | 168–170 | +12° | 1.7598 | 139.0 |
| D-(-)-Tartaric Acid | 168–170 | -12° | 1.7598 | 139.0 |
| Meso-Tartaric Acid | 146–148 | 0° | 1.6660 | 125.0 |
| Racemic Mixture (DL) | 206 | 0° | Not applicable | Not applicable |
| Data sourced from multiple references. pressbooks.pubresearchgate.netacs.org |
Mechanisms of Chiral Recognition and Discrimination
Chiral recognition is a fundamental process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. This compound and its derivatives are widely employed as chiral selectors due to their ability to form transient diastereomeric complexes with racemic compounds, leading to their separation. The primary mechanism of chiral recognition involves the formation of diastereomeric salts or complexes through non-covalent interactions. libretexts.orgnih.gov
The hydroxyl and carboxyl groups in this compound play a crucial role in forming hydrogen bonds and ionic interactions with the analyte. researchgate.netmdpi.com The specific three-dimensional arrangement of these functional groups creates a chiral environment that allows for stereoselective binding. For one enantiomer of a racemic mixture, the spatial orientation of its functional groups will allow for a more stable, lower-energy interaction with the chiral selector (this compound) compared to the other enantiomer. This difference in the stability of the diastereomeric complexes is the basis for chiral discrimination. rsc.org
For instance, in the chiral recognition of amino acid enantiomers, chiral ionic liquids derived from this compound have been used to modify gold nanoparticles. nih.gov The recognition mechanism is based on the differential interactions between the chiral selector and the enantiomers of the amino acid. nih.gov Similarly, theoretical calculations using density functional theory have been employed to investigate the chiral recognition mechanism between L-tartaric acid esters and ibuprofen (B1674241) enantiomers, revealing differences in binding energies for the diastereomeric complexes. acs.org
Diastereomeric Salt Formation for Chiral Resolution
The most classical and widely used method for separating enantiomers is through the formation of diastereomeric salts. libretexts.orgresearchgate.net This technique, first demonstrated by Louis Pasteur, involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of another chiral compound, known as a resolving agent. researchgate.net this compound is a commonly used resolving agent for racemic bases. libretexts.orglibretexts.org
When a racemic base is reacted with this compound, two diastereomeric salts are formed. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility. libretexts.orgrsc.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org
Crystallization-Based Resolution Strategies
Crystallization-based resolution is a cornerstone of enantiomer separation, leveraging the solubility differences between diastereomeric salts. researchgate.net After reacting a racemic mixture with this compound to form diastereomeric salts, the resulting mixture is typically dissolved in a suitable solvent. chemicalbook.com Upon cooling or evaporation of the solvent, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble diastereomer remains in the mother liquor. libretexts.orgresearchgate.net The crystallized salt can then be isolated by filtration. chemicalbook.com
The efficiency of this separation depends on several factors, including the choice of solvent, temperature, and the degree of supersaturation. researchgate.netacs.org For example, in the resolution of racemic albuterol, dibenzoyl-L-tartaric acid is used to form a diastereomeric salt, which is then crystallized to isolate the desired enantiomer. chemicalbook.com Similarly, this compound is used in the resolution of (R,R)-1,2-diaminocyclohexane, where the low aqueous solubility of one diastereomeric salt allows for its crystallization in high enantiomeric purity. wisc.edu Multi-stage crystallization processes can be employed to improve the enantiomeric excess (ee) of the separated products. rsc.org
Enantioselective Dissolution Techniques
Enantioselective dissolution is a kinetic resolution technique that exploits the different dissolution rates of enantiomers or diastereomers in the presence of a chiral selector. While less common than crystallization-based methods, it can be a powerful tool, particularly for overcoming challenges like the formation of solid solutions where both diastereomers co-crystallize. chemrxiv.orgrsc.org
In some cases, after an initial crystallization step that yields a mixture of diastereomeric salts with a moderate enantiomeric excess, a subsequent enantioselective dissolution step can be applied. chemrxiv.orgresearchgate.net This involves treating the solid mixture with a solvent for a short period. The more soluble (or kinetically less stable) diastereomer will dissolve at a faster rate, leaving the solid enriched in the less soluble diastereomer. rsc.org This combination of crystallization and enantioselective dissolution has been successfully applied to the chiral resolution of compounds like 4-cyano-1-aminoindane using a derivative of L-tartaric acid. chemrxiv.orgrsc.org
Thermodynamic and Kinetic Studies of Chiral Resolution Processes
The success of a chiral resolution process is governed by both thermodynamic and kinetic factors. Thermodynamic studies, such as the construction of phase diagrams, are essential for understanding the solid-liquid equilibria of the diastereomeric salts. rsc.orgchemrxiv.org A ternary phase diagram, which maps the solubilities of the two diastereomeric salts and the racemic compound in a given solvent, can reveal the optimal conditions for selective crystallization. researchgate.net These diagrams help to identify regions where a single, pure diastereomer will crystallize, as well as regions where solid solutions or double salts might form. researchgate.netchemrxiv.org
Kinetic studies, on the other hand, focus on the rates of crystallization and dissolution. acs.org Factors such as cooling rate, agitation, and the presence of seed crystals can significantly influence which diastereomer crystallizes and how quickly. acs.org In some systems, the initially formed product may be a kinetically favored but thermodynamically less stable form. acs.org Over time, this can transform into the more stable diastereomer. Understanding these kinetic phenomena is crucial for process optimization. For instance, in the resolution of hydroxychloroquine (B89500) with a tartaric acid derivative, the refluxing time was found to be a key factor, indicating kinetic control over the process. researchgate.net Population balance modeling can be used to estimate crystallization kinetics and optimize the process for yield and purity. acs.org
Application as Chiral Selectors and Auxiliaries in Enantioseparation
Beyond its use as a resolving agent in classical crystallization, this compound and its derivatives serve as versatile chiral selectors and auxiliaries in various enantioseparation techniques.
In chromatography, this compound can be used as a chiral mobile phase additive (CMPA). researchgate.netspringernature.com In this approach, the chiral selector is added to the mobile phase, and separation occurs on a non-chiral stationary phase. The enantiomers of the analyte form transient diastereomeric complexes with the this compound in the mobile phase, and these complexes interact differently with the stationary phase, leading to different retention times and thus separation. researchgate.net This method has been applied to the enantioseparation of compounds like ofloxacin (B1677185) and various amino acids. researchgate.netspringernature.comresearchgate.net
Derivatives of this compound are also used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC). In this case, the chiral selector is covalently bonded or coated onto the support material of the column. This creates a chiral environment within the column, allowing for the direct separation of enantiomers as they pass through. conicet.gov.ar
Furthermore, this compound can function as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer. colab.ws After the desired stereoselective transformation is complete, the auxiliary is removed. For example, this compound has been investigated as a chiral auxiliary for the asymmetric synthesis of various nitrogen-containing heterocyclic compounds. colab.ws
Synthetic Methodologies and Sustainable Production Research
Natural Extraction Pathways and Optimization
The primary and traditional source for the industrial production of natural L-(+)-tartaric acid is the waste generated from winemaking. utm.mdnih.gov By-products such as grape pomace, wine lees, and tartar (argol) are rich in tartrates, primarily in the form of potassium bitartrate (B1229483) and, to a lesser extent, calcium tartrate. utm.mdcerth.gr Grape pomace, the solid residue comprising skins, seeds, and pulp after pressing, is a significant reservoir of these compounds. nih.gov Wine lees, the sediment that settles in wine receptacles after fermentation, are also a crucial raw material, with reported tartaric acid production yields of 100–150 kg per ton. utm.mdmdpi.com
The conventional recovery process involves several steps. First, the raw material, such as wine lees, is dried and ground. certh.gr The potassium bitartrate is then dissolved using hot water, separated from solid residues, and precipitated as calcium tartrate by adding calcium salts. certh.gr This calcium tartrate is subsequently treated with sulfuric acid to yield this compound and a calcium sulfate (B86663) sludge by-product. certh.gr
Research efforts have focused on optimizing this extraction to improve efficiency, reduce environmental impact, and enhance yield. Key parameters investigated include pH, temperature, solvent-to-solid ratio, and contact time. utm.md One significant advancement is the use of cation exchange resins to recover tartaric acid from wine lees. certh.grresearchgate.net This method aims to maximize the dissolution of tartrates while minimizing the concentration of undesirable potassium ions. certh.gr A systematic study using response surface methodology identified optimal conditions for this process, achieving a 74.9% recovery of tartaric acid and 98.8% removal of potassium under mild, ambient temperature conditions. certh.grresearchgate.net This approach circumvents the need for hot water and avoids the production of calcium sulfate waste, presenting a more environmentally friendly alternative. certh.gr
Further optimization studies have explored ultrasound-assisted extraction from wine lees in combination with sulfuric acid. Optimal conditions were found to be a solid-to-liquid ratio of 1:3, a sulfuric acid concentration of 0.06 mol∙L⁻¹, and an ultrasound treatment of 6 minutes at 500W. This method can achieve a tartaric acid yield of up to 74 g∙kg⁻¹ with a total extraction time of 15-20 minutes at 75-80°C. utm.md
Table 1: Comparison of Natural Extraction Optimization Methods
| Method | Key Parameters | Reported Outcome | Reference |
|---|---|---|---|
| Cation Exchange Resin | pH, water dosage, resin dosage | 74.9% tartaric acid recovery; 98.8% potassium removal | certh.gr |
| Ultrasound-Assisted Extraction | Solid:liquid ratio (1:3), H₂SO₄ (0.06 mol∙L⁻¹), 6 min ultrasound (500W), 75-80°C | Yield of 74 g∙kg⁻¹ from wine lees | utm.md |
| Warm Water Extraction | Temperature, time | Higher utilization of tartaric acid per kg of grape pomace compared to other methods | researchgate.net |
**3.2. Chemical Synthesis Routes for this compound
While natural extraction remains a major source, chemical synthesis offers an alternative production pathway, often starting from readily available industrial feedstocks.
A prominent chemical route involves the oxidation of maleic anhydride (B1165640) or its corresponding acid. chemicalbook.com This method typically proceeds through an epoxidation step to form an epoxy succinic acid intermediate, which is then hydrolyzed to yield tartaric acid. rsc.orgchemicalbook.com However, many of these processes result in a racemic mixture of DL-tartaric acid, which has limited applicability due to its lower solubility compared to the pure enantiomers. oup.com
Achieving the desired L-(+)-enantiomer requires stereoselective synthesis. One patented method describes a direct preparation of chiral this compound from maleic anhydride. google.comgoogle.com This process uses a composite oxidant of potassium iodate (B108269) and iodine in the presence of a tungsten-based catalyst (e.g., potassium wolframate or sodium wolframate) to perform a selective oxidation reaction. google.comgoogle.com The resulting (2R, 3R)-2,3-dihydroxybutanedioic acid anhydride intermediate is then hydrolyzed in the presence of a strong acid, like sulfuric acid, to produce this compound with high purity (over 99.3%) and yields of approximately 90%. google.com
Another approach utilizes hydrogen peroxide as the oxidant with a nanoparticle W/TiO₂ catalyst prepared by the impregnation method. gychbjb.com Research on this system showed that a maleic anhydride conversion of up to 90% could be achieved under optimized conditions of 70°C for 6 hours. gychbjb.com
Electrochemical methods present a green and sustainable alternative for producing tartaric acid, utilizing electricity to drive chemical transformations. researchgate.net Research has demonstrated the electrosynthesis of tartaric acid from the reduction of glyoxylic acid or oxalic acid. researchgate.netcore.ac.uk The electrohydrodimerization of glyoxylic acid, particularly at neutral and alkaline pH using silver or mercury cathodes, has been shown to produce tartaric acid as the major product. core.ac.uk
A more recent innovation involves a bromine-mediated electrochemical process for converting maleic acid to tartaric acid. rsc.org In this system, an efficient electrocatalyst, such as hierarchical Mo₂C nanostructures, is used for the bromine evolution reaction. The bromine generated at the anode disproportionates to form hypobromous acid (HOBr), which then mediates the selective transformation of maleic acid into epoxysuccinic acid. This intermediate is subsequently hydrolyzed under acidic conditions at 80°C to form tartaric acid. rsc.org This indirect electrochemical approach is advantageous as it avoids the issue of product overoxidation, which often plagues direct electrochemical oxidation of maleic acid, thereby improving energy efficiency and atom economy. rsc.org
Biotechnological and Enzymatic Production Systems
Biotechnological routes, leveraging microbial cell factories and specific enzymes, are gaining significant attention for their potential to produce this compound sustainably and with high stereospecificity. sjtu.edu.cngoogle.com
Microbial fermentation using engineered bacteria offers a pathway to produce this compound from renewable feedstocks like glucose. Gluconobacter oxydans, an acetic acid bacterium known for its powerful oxidative capabilities, is a key organism in this field. nih.govlu.se The biosynthetic pathway in some microbes involves the conversion of glucose to 5-keto-D-gluconic acid (5-KGA), which then serves as a precursor for tartaric acid. lu.senih.gov
Research has focused on developing G. oxydans cell factories for producing tartaric semialdehyde, a direct precursor to this compound. nih.gov By employing metabolic engineering and a modular "Push-Pull" strategy, scientists have enhanced the native pathway for 5-KGA supply ("Push") while integrating a mutant transketolase gene to direct carbon flux toward tartaric semialdehyde ("Pull"). nih.gov A genetically modified G. oxydans strain, under optimal conditions (pH 6.0, 30°C), produced 48.88 ± 2.16 g/L of tartaric semialdehyde in a bioreactor, demonstrating a scalable and efficient microbial process. nih.gov
Another bacterium, Pseudomonas putida, has also been engineered for this purpose. A patented mutant strain of P. putida can utilize 5-keto-D-gluconic acid or its salts to produce natural this compound. google.com In a fermenter, this strain achieved a production output of 7.1 g/L, reaching 24% of the theoretical yield. google.com
Table 2: Performance of Microbial Cell Factories in this compound Precursor/Product Synthesis
| Microorganism | Substrate | Product | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Engineered Gluconobacter oxydans T02 | Glucose (100 g/L) | Tartaric Semialdehyde | 48.88 ± 2.16 g/L | nih.gov |
| Pseudomonas putida TUST (mutant) | 5-Keto-D-gluconic acid | This compound | 7.1 g/L (in fermenter) | google.com |
One of the most successful biotechnological methods for this compound production is the enzymatic hydrolysis of cis-epoxysuccinate. zju.edu.cnchemicalbook.com This reaction is catalyzed by the enzyme cis-epoxysuccinate hydrolase (CESH), which performs an asymmetric hydrolysis of cis-epoxysuccinic acid to yield enantiomerically pure this compound. google.com This enzymatic method is highly regarded for its excellent stereospecificity, high product purity (up to 99.9%), and the generation of few by-products. zju.edu.cngoogle.com
The process typically involves a two-step chemo-enzymatic approach: first, the chemical epoxidation of maleic acid to produce cis-epoxysuccinate, followed by the biotransformation of this intermediate into this compound using whole-cell biocatalysts containing CESH. chemicalbook.comresearchgate.net Numerous bacteria with CESH activity have been identified and used for industrial synthesis for decades. researchgate.net However, wild-type microorganisms often have low expression levels of CESH, limiting production efficiency. google.com
Metabolic Engineering and Genetic Modification for Enhanced Bioproduction
The pursuit of sustainable and economically viable production routes for this compound has led to significant research in microbial fermentation and genetic engineering. atamanchemicals.com Traditional extraction from viticulture by-products is often subject to climatic and geographical limitations, while chemical synthesis can be costly and environmentally taxing. mdpi.com Consequently, metabolic engineering of microorganisms offers a promising alternative for large-scale, eco-friendly bioproduction from renewable resources. atamanchemicals.comnih.gov
Metabolic engineering enables the rational design and modification of microbial pathways to enhance the production of target molecules like organic acids. sciepublish.com This involves introducing new genes, overexpressing key native enzymes, and deleting or downregulating competing metabolic pathways to channel carbon flux towards the desired product. researchgate.netresearchgate.net
One notable area of research focuses on the production of tartaric semialdehyde, a direct precursor to this compound. nih.gov In a significant study, researchers developed a Gluconobacter oxydans cell factory for this purpose. By introducing a mutant transketolase (TKTA_M), the genetically modified G. oxydans strain was able to produce 32.21 ± 0.74 g/L of tartaric semialdehyde from glucose in initial flask fermentations. Further optimization using a "Push-Pull" metabolic strategy and a controlled fermentation process in a CSLP medium with 100 g/L glucose increased the yield to 48.88 ± 2.16 g/L of tartaric semialdehyde within 48 hours, achieving a productivity rate of 1.018 g/L·h. nih.gov This work demonstrates an efficient microbial process for oxidizing glucose to a key this compound precursor, highlighting its potential for industrial-scale applications. nih.gov
Other research has focused on different enzymes and pathways. For instance, 5-Ketogluconate has been identified as a precursor in the biosynthesis of this compound. nih.gov In grapevines (Vitis vinifera), key enzymes in the biosynthetic pathway from ascorbic acid (vitamin C) have been identified, including L-idonate dehydrogenase (L-IdnDH) and an aldo-keto reductase (Vv2KGR), which reduces 2-keto-l-gulonic acid to l-idonic acid. cabidigitallibrary.orgnih.gov Understanding these native plant pathways provides a blueprint for engineering similar pathways in microbial hosts. cabidigitallibrary.org
Protein engineering has also been explored to improve the efficiency of biocatalysts. The enzyme cis-Epoxysuccinate Hydrolase (CESH), which can produce enantiomerically pure tartaric acid, has been a target for improvement. Mutants of CESH from Rhodococcus opacus have been created with enhanced thermal stability, which is crucial for industrial bioprocesses. mdpi.com While metabolic engineering of the microorganisms that produce these enzymes has not yet been extensively reported, it represents a significant area for future research. mdpi.com
The table below summarizes key research findings in the metabolic engineering of microorganisms for the production of this compound and its precursors.
| Microorganism/System | Genetic Modification/Strategy | Product | Key Findings |
| Gluconobacter oxydans T strain | Expression of mutant transketolase (tktA_M) | Tartaric semialdehyde | Production of 32.21 ± 0.74 g/L from glucose. nih.gov |
| Gluconobacter oxydans T02 | "Push-Pull" strategy, optimized fermentation | Tartaric semialdehyde | Yield increased to 48.88 ± 2.16 g/L; productivity of 1.018 g/L·h. nih.gov |
| Rhodococcus opacus | Protein engineering (directed evolution) of cis-Epoxysuccinate Hydrolase (CESH[L]) | This compound | Mutant enzyme 5X-1 showed optimal reaction temperature at 55 °C, an improvement for industrial use. mdpi.com |
| Vitis vinifera (Grapevine) | Identification of native pathway enzymes | This compound | Identified key enzymes like L-idonate dehydrogenase (L-IdnDH) and aldo-keto reductase (Vv2KGR), providing targets for heterologous expression in microbes. cabidigitallibrary.orgnih.gov |
These advancements underscore the potential of biotechnology to create efficient and sustainable methods for producing this compound, moving away from traditional extraction and chemical synthesis towards greener alternatives.
Isotopic Analysis for Origin and Production Method Authentication
Ensuring the authenticity and origin of this compound is critical, particularly in the food and wine industries where regulations may mandate a specific source. bio-conferences.orgeuropa.eu For instance, European regulations stipulate that only this compound derived from grapes can be used for the acidification of wine. bio-conferences.orgfmach.it Isotope Ratio Mass Spectrometry (IRMS) has emerged as a powerful and definitive technique for this purpose, capable of distinguishing between natural and synthetic this compound and even identifying its geographical origin. bio-conferences.orgeuropa.euresearchgate.net
The principle behind this method lies in the non-statistical distribution of stable isotopes of elements like carbon (¹³C/¹²C), oxygen (¹⁸O/¹⁶O), and hydrogen (²H/¹H) in molecules, which is influenced by the raw materials and production processes. semanticscholar.orgdavidpublisher.com These isotopic signatures act as a fingerprint of the product's origin. semanticscholar.org
Distinguishing Natural vs. Synthetic Sources:
Carbon (¹³C/¹²C): Natural this compound is produced in plants like grapes, which utilize the C3 photosynthetic pathway. This metabolic route results in a relatively narrow and predictable range for the ¹³C/¹²C ratio. semanticscholar.org In contrast, synthetic this compound is typically derived from petrochemical feedstocks, which can have a much wider and different range of ¹³C values. semanticscholar.org While some overlap is possible, carbon isotope analysis can often identify synthetic products that fall outside the natural range. semanticscholar.org
Oxygen (¹⁸O/¹⁶O): The oxygen isotope ratio provides a clearer distinction. The oxygen atoms in natural this compound originate from multiple sources within the plant, including water absorbed by the roots and atmospheric CO₂ and O₂. semanticscholar.org Plant transpiration processes lead to an enrichment of the heavier ¹⁸O isotope in the plant's "vegetative" water. researchgate.netsemanticscholar.org Conversely, the production of synthetic tartaric acid uses groundwater as its primary oxygen source. semanticscholar.org This fundamental difference results in a significantly higher δ¹⁸O value in natural tartaric acid compared to its synthetic counterpart. researchgate.netsemanticscholar.org
Analytical Methodology:
The analysis is typically performed using an Isotope Ratio Mass Spectrometer (IRMS) coupled with an Elemental Analyzer (EA) for carbon isotope measurements and a High-Temperature Conversion Elemental Analyzer (TC/EA) for oxygen and hydrogen isotopes. fmach.itdavidpublisher.com The results are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for oxygen and hydrogen). semanticscholar.org
Multivariate statistical analyses, such as Principal Component Analysis (PCA), are often applied to the combined isotopic data (δ¹³C, δ¹⁸O, and δ²H) to achieve robust classification of samples based on their production method and geographical origin. semanticscholar.orgdavidpublisher.com Studies have demonstrated a clear separation between natural and synthetic tartaric acid samples when plotting δ¹³C against δ¹⁸O. europa.eusemanticscholar.org
The table below shows typical isotopic values used to differentiate this compound sources.
| Isotope Ratio | Natural this compound (Grape-derived) | Synthetic this compound | Rationale for Difference |
| δ¹³C (‰) | > -24.8 fmach.itnih.gov (Typical range: -23 to -21 researchgate.net) | Wider range, can be outside natural values. semanticscholar.org | Natural source is C3 photosynthesis; synthetic source is petrochemical. semanticscholar.org |
| δ¹⁸O (‰) | > +25.6 fmach.itnih.gov | Lower values (e.g., 20.37 to 22.29 in one study for a derivative davidpublisher.com) | Natural oxygen comes from enriched plant water and atmosphere; synthetic oxygen comes from groundwater. semanticscholar.org |
| δ²H (‰) | Dependent on regional climate and precipitation. semanticscholar.org | Dependent on regional climate and precipitation. semanticscholar.org | Hydrogen source for both is primarily local precipitation water; useful for geographical, not synthetic, discrimination. semanticscholar.org |
This analytical approach provides a robust tool for regulatory bodies and industries to verify the authenticity of this compound, preventing fraudulent adulteration and ensuring compliance with labeling and quality standards. fmach.itsemanticscholar.org
Advanced Analytical Techniques for L + Tartaric Acid Characterization
Isotope Ratio Mass Spectrometry for Provenance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the origin of L-(+)-tartaric acid, distinguishing between natural (grape-derived) and synthetic sources. nih.gov This method relies on measuring the ratios of stable isotopes, primarily carbon-13 to carbon-12 (¹³C/¹²C) and oxygen-18 to oxygen-16 (¹⁸O/¹⁶O). davidpublisher.com
The isotopic fingerprint of natural this compound is influenced by the photosynthetic pathway of the grape plant (a C3 plant) and the isotopic composition of the water it absorbs. davidpublisher.com Synthetic tartaric acid, typically derived from petroleum sources, exhibits a different isotopic signature. davidpublisher.com The analysis involves the combustion or pyrolysis of the tartaric acid sample to produce CO₂ or CO gas, which is then introduced into the mass spectrometer. The instrument measures the relative abundance of different isotopologues (e.g., ¹³CO₂ vs. ¹²CO₂) to calculate the isotope ratios, expressed in delta (δ) notation.
Studies have established that the δ¹⁸O values are generally higher in natural tartaric acid compared to its synthetic counterpart. davidpublisher.comresearchgate.net While there can be some overlap in δ¹³C values, the combination of both carbon and oxygen isotope analysis provides a robust method for authentication. nih.govdavidpublisher.com Research conducted by the Mach Foundation, involving 81 samples from major producing countries, helped define the δ¹³C and δ¹⁸O limit values for this compound of grape origin.
Table 1: Isotopic Ratios for this compound Provenance
| Isotope Ratio | Analytical Principle | Significance in Provenance Determination |
|---|---|---|
| δ¹³C (¹³C/¹²C) | Reflects the carbon source and photosynthetic pathway (C3 for grapes). davidpublisher.com | Helps differentiate from synthetic sources, though some overlap may occur. davidpublisher.com |
| δ¹⁸O (¹⁸O/¹⁶O) | Influenced by the source of water (e.g., precipitation) used by the plant. davidpublisher.com | Considered a strong indicator, with natural tartaric acid typically showing higher δ¹⁸O values than synthetic versions. davidpublisher.comresearchgate.net |
| δ²H (²H/¹H) | Dependent on the regional and climatic conditions of the water source. researchgate.net | Used as a complementary analysis to further discriminate botanical and geographical origins. davidpublisher.com |
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable for probing the molecular structure and chiral properties of this compound.
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl (-OH) and carboxylic acid (-COOH) groups. researchgate.net A prominent broad peak for the O-H stretch of the hydroxyl groups is typically observed around 3322-3328 cm⁻¹. researchgate.net The carbonyl (C=O) stretch from the carboxylic acid groups gives rise to a strong peak around 1735-1736 cm⁻¹. researchgate.net These spectral features provide a reliable fingerprint for the identification of tartaric acid. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3322 | O-H Stretching | Hydroxyl (-OH) | researchgate.net |
| ~1735 | C=O Stretching | Carboxylic Acid (C=O) | researchgate.net |
| ~1575 | Asymmetric Stretching | Ionized Carboxylic Group (COO⁻) | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide detailed information about its chemical environment.
In the ¹H NMR spectrum of this compound in water, a single prominent peak is observed for the two equivalent methine protons (-CH-), typically around 4.34 ppm. nih.gov The protons of the hydroxyl and carboxylic acid groups are often exchanged with the solvent, and may not be distinctly visible or may appear as a broad signal.
The ¹³C NMR spectrum provides further structural confirmation. It shows distinct signals for the two types of carbon atoms in the molecule: the carboxyl carbons (-COOH) and the methine carbons (-CHOH). The methine carbons typically resonate around 76.5 ppm, while the carboxyl carbons appear further downfield. nih.gov
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~4.34 | Methine protons (-CHOH) | nih.gov |
| ¹³C | ~76.51 | Methine carbons (-CHOH) | nih.gov |
Hyper-Raman Spectroscopy (HRS) is a nonlinear spectroscopic technique that provides vibrational information complementary to conventional Raman and IR spectroscopy. rsc.org Because its selection rules differ, HRS can detect vibrational modes that are silent in both IR and Raman spectra. rsc.org Studies have reported the HRS spectra of L-tartaric acid in aqueous solutions, measured using picosecond lasers. rsc.orgrsc.org This technique is particularly valuable because it allows for the observation of IR-active vibrational modes while using excitation wavelengths in the visible or near-infrared range, which can reduce interference from one-photon fluorescence. rsc.org The application of HRS to biomolecules like tartaric acid helps in building comprehensive vibrational assignments and supports the development of advanced theoretical models. rsc.orgrsc.org
Circular Dichroism (CD) spectroscopy is an essential tool for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. As a chiral molecule, this compound exhibits a characteristic CD spectrum that is a mirror image of its enantiomer, D-(-)-tartaric acid. researchgate.net This provides an unambiguous method for its chiral identification and for determining enantiomeric purity.
CD spectra of L-tartaric acid are characterized by an intense band around 195 nm and a less intense band at approximately 221 nm. researchgate.net The specific signs (positive or negative) of these Cotton effects are unique to the L-(+) enantiomer, making CD spectroscopy a definitive technique for stereochemical assignment. researchgate.netnih.gov
Chromatographic and Electrophoretic Separation Methods
Separation science provides a range of powerful methods for the analysis and purification of this compound. These techniques are crucial for resolving it from other compounds and for enantioseparation.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of organic acids. For chiral separations, specialized columns containing a chiral stationary phase (CSP) are employed. This compound and its derivatives have themselves been used as chiral selectors in various chromatographic methods. researchgate.net Reversed-phase HPLC can also be used for quantification, often with UV detection at wavelengths around 215 nm. sielc.comgoogle.com
Gas Chromatography (GC): GC analysis typically requires derivatization of the non-volatile tartaric acid to form more volatile esters, which can then be separated on a GC column.
High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully applied to the preparative enantioseparation of racemic mixtures using this compound as a chiral selector in the mobile phase. researchgate.net
Electrophoretic Methods:
Capillary Electrophoresis (CE): CE offers high-efficiency separations of charged species. For the enantioseparation of tartaric acid, a chiral selector is added to the background electrolyte. A method using Cu(II) ions and L-hydroxyproline as a chiral selector has been developed, allowing for the separation of D- and L-tartaric acid enantiomers with high resolution. nih.gov Other studies have used tartaric acid-based ionic liquids as novel chiral selectors in CE for separating other chiral molecules. bohrium.com Another approach utilized complexation with Eu³⁺-tetracycline and post-column laser-induced luminescence detection to achieve stereoselective analysis. jscimedcentral.com
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique for assessing the enantiomeric purity of this compound by separating it from its D-(-) enantiomer. The separation is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.
One effective approach involves direct separation on a CSP. For instance, the enantiomers of tartaric acid can be resolved on a column like the Astec® CLC-D, which is designed for chiral ligand-exchange chromatography. In this method, a copper sulfate (B86663) solution in the mobile phase facilitates the formation of transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.
Another strategy is necessary when direct detection is challenging due to the lack of a suitable chromophore in the tartaric acid molecule for UV detection. google.com In such cases, pre-column derivatization is employed to attach a chromophoric or luminescent group to the tartaric acid molecules. google.com The resulting derivatives can then be separated on a chiral column, such as one where amylose-tris(3-chloro-4-methylphenylcarbamate) is covalently bonded to the silica (B1680970) gel surface. google.com This method offers high sensitivity, specificity, and accuracy for quantifying the trace amounts of D-(-)-tartaric acid impurity in an this compound sample. google.com
The table below summarizes typical HPLC conditions for the enantiomeric analysis of tartaric acid.
| Parameter | Condition 1 | Condition 2 (after derivatization) |
| Column | Astec® CLC-D, 15 cm x 4.6 mm, 5 µm | Daicel IF, 250mm x 4.6mm, 5µm |
| Mobile Phase | 3 mM Copper Sulfate, pH 3.2 | Dichloromethane-n-hexane (45:55) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Column Temp. | 25 °C | 30 °C |
| Detector | UV, 254 nm | UV, 242 nm |
| Injection Vol. | 10 µL | 10 µL |
| Data sourced from multiple studies. google.com |
Capillary Electrophoresis (CE) for Stereoselective Analysis
Capillary Electrophoresis has emerged as a powerful technique for the stereoselective analysis of tartaric acid isomers, offering high efficiency and resolution. The separation principle in CE is based on the differential migration of ions in an electric field. lumexinstruments.es For chiral separations, a chiral selector is incorporated into the background electrolyte (BGE). lumexinstruments.es
One method involves ligand-exchange CE, where a metal ion and a chiral ligand are added to the BGE. A complex of Cu(II) with L-hydroxyproline has been successfully used as a chiral selector, enabling the separation of tartaric acid enantiomers with a resolution of 1.9 within 9 minutes. nih.gov Another approach uses (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion in an ion-pair CE method. researchgate.net
A highly sensitive and stereoselective method utilizes complexation with a luminescent agent, Eu³⁺-tetracycline, followed by CE analysis with post-column laser-induced luminescence detection. jscimedcentral.com This technique demonstrated remarkable selectivity, detecting the D-isomer at concentrations as low as 5 µM, while the L-isomer was not detected under the same conditions. jscimedcentral.com Research suggested that the complex formed with the L-isomer was less stable and degraded during the separation process. jscimedcentral.com
The table below outlines exemplary conditions for the CE-based analysis of tartaric acid isomers.
| Parameter | Condition 1 | Condition 2 |
| Chiral Selector | Quinic acid | Eu³⁺-tetracycline complex |
| Capillary | 50 cm total length, 50 µm ID | 25 cm length |
| Background Electrolyte | Special buffer with quinic acid | 15 mM HEPES, 30 mM TRIS base, 40% (v/v) formamide |
| Voltage | -25 kV | 800 V/cm |
| Detection | UV, 250 nm (direct) | Post-column laser-induced luminescence |
| Analyte Elution Time | Not specified | ~66 seconds |
| Data compiled from various research papers. lumexinstruments.esjscimedcentral.com |
X-ray Diffraction for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the absolute configuration and detailed three-dimensional crystal structure of this compound. ccsenet.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, confirming the (2R,3R) configuration.
Single-crystal XRD analysis has established that this compound crystallizes in the monoclinic system with the space group P2₁. ccsenet.orgresearchgate.net The exact crystal structure, including the positions of all hydrogen atoms, has been determined at room temperature. ccsenet.org The analysis reveals how individual molecules are linked to each other through a network of hydrogen bonds. This detailed structural information is crucial for understanding its physical properties and its interactions as a chiral resolving agent.
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 6.1757 Å |
| b | 5.9211 Å |
| c | 7.7084 Å |
| α | 90° |
| β | 100.434° |
| γ | 90° |
| R-factor | 2.80% |
| Data obtained from crystallographic studies. ccsenet.orgnih.gov |
Derivatives, Complexes, and Supramolecular Chemistry of L + Tartaric Acid
Synthesis and Functionalization of L-(+)-Tartaric Acid Derivatives
The functional groups of this compound can be selectively modified to produce a variety of derivatives with tailored properties. These derivatives are crucial intermediates in the synthesis of pharmaceuticals, chiral catalysts, and other fine chemicals. pw.edu.pltandfonline.com
The preparation of amides, imides, and esters of this compound involves the reaction of its carboxylic acid or hydroxyl groups.
Amides and Imides: N,N'-dialkyltartramides can be synthesized through the thermolysis of this compound with alkylamines at high temperatures without a solvent. semanticscholar.org Another route involves the reaction of di-O-acetyl-L(+)-tartaric acid anhydride (B1165640) or di-O-benzoyl-L(+)-tartaric acid anhydride with amines like isopropanolamine or ethanolamine (B43304) to yield the corresponding diamide (B1670390) derivatives. researchgate.net These methods provide access to a range of tartramides with potential applications as functional surfactants and in supramolecular chemistry. semanticscholar.org
Esters: The esterification of this compound is a common transformation. Common commercial esters include diethyl and dibutyl tartrates, which find use in lacquers and textile printing. greenchemintl.com The synthesis of these esters can be achieved through several methods, including:
Fischer-Speier Esterification: Heating this compound in an alcohol (e.g., n-propanol, ethanol) with a strong acid catalyst like sulfuric acid. tandfonline.com
Reaction with Alkyl Halides: Alkylation of this compound with alkyl halides, such as 2-methylallyl chloride, in the presence of a tertiary amine like triethylamine. tandfonline.com
Reaction with Acyl Chlorides: Esterification using an alcohol in the presence of thionyl chloride provides a high-yield route to dialkyl tartrates under mild conditions. tandfonline.com
Azeotropic Distillation: Reaction with an alcohol (e.g., benzyl (B1604629) alcohol) and an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. tandfonline.com
The following table summarizes various methods for the synthesis of this compound esters.
| Ester | Alcohol | Reagent/Catalyst | Conditions | Yield | Reference |
| Di-n-propyl L-tartrate | n-propanol | Concentrated H₂SO₄ | Reflux, 3 days | 65% | tandfonline.com |
| Diethyl L-tartrate | Ethanol | Concentrated H₂SO₄, CCl₄ | Not specified | Not specified | tandfonline.com |
| Dibenzyl L-tartrate | Benzyl alcohol | p-TSA | 107°C, azeotropic distillation | 91% | tandfonline.com |
| Di-(2-methylallyl) L-tartrate | 2-methylallyl chloride | Triethylamine, DMF | Room temperature, overnight | Not specified | tandfonline.com |
| Diethyl D-tartrate* | Ethanol | Thionyl chloride | Room temperature, 24 h | 100% | tandfonline.com |
| Note: While the reference specifies D-tartaric acid, the method is applicable to this compound. |
This compound readily forms salts with amines. These salts are often crystalline solids and their formation can be utilized for the resolution of racemic amines. The interaction between the acidic carboxylic groups of tartaric acid and basic amino groups leads to the formation of these complex salts. abcr.com The synthesis typically involves mixing equimolar solutions of this compound and the desired amine in a suitable solvent, such as methanol, followed by crystallization. iucr.org This process has been used to form salts with various organic diamines, including 1,2-bis(4'-pyridyl)ethene, 4,4'-bipyridyl, piperazine, and 1,4-diazabicyclo[2.2.2]octane (DABCO). iucr.orgnih.gov The resulting structures are often complex, sometimes involving multiple stoichiometries and the incorporation of solvent molecules, leading to the formation of intricate three-dimensional hydrogen-bonded frameworks. nih.gov For instance, the salt of GABA (gamma-aminobutyric acid) with L-tartaric acid crystallizes as a monohydrate, where water molecules play a crucial role in the formation of the 3D hydrogen-bonded network. rsc.org
Coordination Chemistry with Metal Ions
The presence of multiple oxygen-containing functional groups—two carboxylic and two hydroxyl—makes this compound an excellent chelating agent for a wide variety of metal ions. wikipedia.orgaocs.org This chelating ability is fundamental to its role in various industrial applications, such as cleaning metal surfaces and complexing micronutrients in agriculture. greenchemintl.comatamanchemicals.comthermofisher.in
This compound forms a variety of complexes with lanthanide(III) (Ln(III)) ions in aqueous solutions. mdpi.com According to the Hard and Soft Acids and Bases (HSAB) theory, hard acids like Ln(III) ions prefer to coordinate with hard bases, making the oxygen donor atoms of tartaric acid highly suitable for complexation. mdpi.com
Studies have identified the formation of several types of complexes, including Ln(HTar), Ln(Tar), Ln(Tar)(OH), Ln(Tar)(OH)₂, Ln(HTar)(Tar), Ln(Tar)₂, and Ln(Tar)₂(OH). researchgate.netmdpi.com The stability of these complexes generally increases with the decreasing ionic radius of the lanthanide ion, a trend known as the lanthanide contraction. mdpi.comacs.org However, a notable exception is the "gadolinium break," where gadolinium(III) complexes exhibit lower stability than expected. mdpi.com
The stability constants for some Ln(Tar)₂ complexes are presented in the table below.
| Lanthanide(III) Ion | logβ for Ln(Tar)₂ | Reference |
| Neodymium(III) | 7.70 | mdpi.com |
| Europium(III) | 8.29 | mdpi.com |
| Gadolinium(III) | 7.65 | mdpi.com |
| Terbium(III) | 8.51 | mdpi.com |
| Holmium(III) | 8.83 | mdpi.com |
| Lutetium(III) | 9.05 | mdpi.com |
The coordination environment of the lanthanide ion in these complexes is typically nine-coordinate, involving oxygen atoms from the tartrate ligands and water molecules. tandfonline.comtandfonline.com The tartrate ligand can adopt various coordination modes, acting as a bridging or chelating species to form mononuclear, binuclear, and polymeric structures. mdpi.comtandfonline.com For example, hydrothermal synthesis has yielded several coordination polymers of lanthanide tartrates with 2D and 3D network structures. tandfonline.comtandfonline.com
The ability of this compound to chelate metal ions is exploited in numerous applications. It is an effective agent for sequestering metal ions, which involves forming stable, water-soluble complexes, thereby preventing the metal ions from participating in undesirable reactions. wikipedia.orggreenchemintl.com
This property is particularly useful for:
Industrial Cleaning: Cleaning and polishing metal surfaces by dissolving layers of metal oxides. For instance, a tartrate solution can effectively clean copper coins by dissolving the copper(II) oxide layer to form a soluble copper(II)-tartrate complex. wikipedia.org
Agriculture: Complexing micronutrients to enhance their availability to plants. atamanchemicals.comthermofisher.in
Food Industry: Acting as a synergist for antioxidants by chelating metal ions that can catalyze oxidation reactions. greenchemintl.comchinatartaricacid.com
Environmental Remediation: Tartaric acid has been investigated for its potential to remove heavy metals such as cadmium, lead, copper, and zinc from contaminated soils. researchgate.netnih.gov Studies have shown its effectiveness in extracting these metals, with removal rates depending on factors like pH. researchgate.netnih.gov For example, in the pH range of 3.5-4.0, tartaric acid was able to remove 50%-60% of Cd and 40%-50% of Pb from a contaminated soil. nih.gov
The chelation process can be influenced by the pH of the solution, which affects the deprotonation state of the tartaric acid's carboxylic and hydroxyl groups. mdpi.com
Molecular Interactions and Complex Formation Mechanisms
The formation of derivatives and complexes of this compound is governed by a variety of molecular interactions, primarily hydrogen bonding. These noncovalent interactions are also responsible for the assembly of tartaric acid and its derivatives into complex supramolecular structures. researchgate.net
The hydrogen bond functionalities of the carboxylic acid and hydroxyl groups allow for the formation of robust intermolecular contacts, such as O-H···O. researchgate.net In the solid state, these interactions lead to the creation of specific patterns, or "supramolecular synthons." For example, the mechanochemical mixing of DL-tartaric acid with aqueous dimethylamine (B145610) results in a crystal structure stabilized by a homosynthon dimer and a one-dimensional O-H···O anionic chain. researchgate.net
The use of chiral this compound versus its racemic form can significantly influence the resulting supramolecular arrangement. iucr.org The chirality of the building block imposes constraints on the accessible crystal packing and space groups, often leading to different three-dimensional structures. iucr.orgnih.gov
In complex formation with metal ions, the mechanism involves the displacement of water molecules from the metal's coordination sphere by the oxygen donor atoms of the tartaric acid. The chelation can involve both the carboxylate and hydroxyl groups, leading to the formation of stable five-membered chelate rings. nih.govmdpi.com The pH of the medium plays a critical role, as it dictates the protonation state of the tartaric acid and thus its coordinating ability. aip.org For instance, in the complexation of Cu(II) ions, dimeric species like Cu₂Tar₂ are observed to form, indicating a bridging role for the tartrate ligand. mdpi.com The study of these complex formation mechanisms is crucial for understanding the behavior of tartaric acid in various chemical and biological systems.
Hydrogen Bonding Networks in Derivatives and Complexes
This compound, with its two carboxylic acid groups and two hydroxyl groups, is a versatile molecule for forming extensive hydrogen-bonding networks. chemcess.com These networks are fundamental to the structure and properties of its derivatives and complexes. The crystal structure of this compound itself is characterized by a three-dimensional network of four distinct types of O–H–O hydrogen bonds, which create layers within the crystal lattice. ccsenet.org
When this compound forms salts or complexes, the hydrogen-bonding patterns become more intricate. In complexes with amines, for instance, the monovalent tartrate anion can initiate a motif that leads to infinite chains with very short O−H···O interactions. acs.org The formation of these hydrogen-bonded networks is a key strategy in the design of non-centrosymmetric crystals, which are materials with potential applications in nonlinear optics. acs.org
The interaction of this compound with other molecules, such as amino acids, also leads to complex hydrogen-bonded structures. For example, in the co-crystal with L-asparagine, the tartaric acid molecules form layers through O–H···O hydrogen bonds, while the amino acid molecules form separate layers. These alternating layers are then interconnected by N–H···O and O–H···O hydrogen bonds, creating a robust three-dimensional framework. nih.gov Similarly, reactions with cysteamine (B1669678) and cystamine (B1669676) produce salts with extensive three-dimensional hydrogen-bonding networks involving the protonated amino groups, water molecules, and the tartrate anions. worktribe.com
The study of these networks is crucial for understanding the solid-state properties of tartaric acid derivatives. For example, in ternary organic crystals composed of an L-tartaric acid derivative, an achiral diamine, and a chiral secondary alcohol, the dimensionality of the hydrogen-bonded network (1D, 2D, or 3D) can be controlled by the structure of the diamine used. nih.govcolab.ws
Supramolecular Assemblies and Crystal Engineering
The principles of supramolecular chemistry and crystal engineering are extensively applied to this compound to design and construct novel materials with specific functionalities. Crystal engineering, in particular, utilizes the predictable nature of intermolecular interactions, especially hydrogen bonding, to assemble molecules into desired crystalline architectures. acs.org
The formation of supramolecular assemblies is not limited to crystalline solids. This compound can also act as a gelator, forming binary organogels when mixed with certain organic molecules. psu.edunih.gov In these systems, this compound provides the primary motif for gel formation through multiple hydrogen bonds, while other interactions, such as π–π stacking, also play a significant role. psu.edunih.gov These supramolecular gels can exhibit interesting properties, such as enhanced fluorescence. psu.edunih.gov
Furthermore, this compound has been incorporated into more complex supramolecular systems. For example, it has been used to create a multistimulus-responsive, self-healable metallogel with a copper(II) center. rsc.org In another study, ternary organic crystals were constructed from an L-tartaric acid derivative, an achiral diamine, and a chiral secondary alcohol, demonstrating the potential for creating complex, multi-component supramolecular assemblies with applications in enantioseparation. nih.govcolab.ws
The table below summarizes some examples of supramolecular assemblies involving this compound and its derivatives.
| System | Interactions | Properties/Applications |
| L-tartaric acid - Aromatic Amines | Hydrogen bonding | Second Harmonic Generation (SHG) |
| L-tartaric acid - Stilbazoles | Hydrogen bonding, π–π interactions | Organogels with enhanced fluorescence |
| L-tartaric acid derivative - Diamine - Chiral Alcohol | Hydrogen bonding, CH···π interactions, van der Waals forces | Enantioseparation of secondary alcohols |
| Copper(II) - L-tartaric acid | Coordination bonds, hydrogen bonding | Self-healable metallogel, Schottky barrier diode |
This compound in Deep Eutectic Solvent (DES) Formulations
Deep Eutectic Solvents (DESs) are a class of solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This compound, with its multiple hydrogen bond donating hydroxyl and carboxylic acid groups, is a suitable component for the formation of DESs. researchgate.net
One common DES formulation involves choline (B1196258) chloride as the HBA and this compound as the HBD. researchgate.net These DESs have been shown to be effective and reusable media for various organic reactions, such as the Clauson-Kaas synthesis of N-substituted pyrroles. researchgate.net The DES can act as both the solvent and the catalyst for the reaction. researchgate.net
The properties of DESs containing this compound can be tuned by altering the stoichiometric ratio of the components and by the addition of water. For instance, in a DES made from choline chloride and this compound diethyl ester, the viscosity and glass transition temperature were found to be dependent on the molar ratio of the two components and the water content. colab.wsresearchgate.net The addition of water generally leads to a decrease in both viscosity and glass transition temperature. colab.wsresearchgate.net
These tunable properties make this compound-based DESs attractive for a variety of applications. For example, they have been investigated as potential systems for the transdermal delivery of drugs, where they can enhance the solubility of poorly water-soluble active pharmaceutical ingredients. colab.wsresearchgate.net In one study, a DES composed of choline chloride and this compound diethyl ester significantly increased the solubility of the anti-inflammatory drug diclofenac (B195802) diethylamine. colab.wsresearchgate.net
The table below provides details on some this compound-based DES formulations and their properties.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Key Properties/Applications |
| Choline Chloride | This compound | 1:1 | Green and reusable medium for the synthesis of N-substituted pyrroles. researchgate.net |
| Choline Chloride | This compound diethyl ester | 1:4 | Used for transdermal drug delivery; addition of 10% water decreased viscosity from 1.19 Pa·s to 0.10 Pa·s and glass transition temperature from -44.01°C to -55.31°C. colab.wsresearchgate.net |
| 1,3-Dimethylurea | This compound | 7:3 | Catalyst and reaction medium for the synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives. sioc-journal.cn |
Catalytic and Organic Synthesis Applications
Development and Characterization of Chiral Catalysts
The rich stereochemistry and functional groups of L-(+)-tartaric acid make it an ideal scaffold for the development of novel chiral catalysts. acs.org Its derivatives are systematically designed to have tunable steric and electronic properties, allowing for optimization in various asymmetric transformations. acs.orgacs.org
A prominent class of catalysts derived from this compound is the TADDOLs (tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols). scienceopen.comresearchgate.net These C2-symmetric diols are readily synthesized and have been extensively applied as chiral ligands in metal-catalyzed reactions and as organocatalysts themselves. scienceopen.comresearchgate.net Further modifications of the TADDOL structure have led to the development of TADDOL-based phosphoric acids and phase-transfer catalysts. acs.orgresearchgate.net
More recently, novel libraries of chiral guanidines have been developed from diethyl L-tartrate. acs.orgacs.org These guanidines are synthetically accessible and can be modified to influence their catalytic activity, proving effective in reactions like the enantioselective α-hydroxylation of β-dicarbonyl compounds. acs.orgacs.org this compound has also been employed in the synthesis of chiral pyrrolidinium (B1226570) salts, some of which are room-temperature chiral ionic liquids (RTCILs) designed as potential task-specific catalysts. researchgate.net Additionally, tartaric acid derivatives have been chemically bonded to silica (B1680970) gel surfaces to create chiral stationary phases for high-performance liquid chromatography (HPLC), which are used for the separation of racemic compounds. google.com
Role as Asymmetric Organocatalysts
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. nih.gov this compound and its derivatives have been less explored as organocatalysts compared to their use as ligands for metals, but have nonetheless shown significant potential and impressive results. scienceopen.comresearchgate.netnih.gov
Derivatives such as TADDOLs can function as chiral H-bonding catalysts. researchgate.netnih.gov This mode of activation is crucial in a variety of stereoselective reactions. Tartrate-derived molecules have also been developed into other classes of organocatalysts, including:
Brønsted Acids: TADDOL-derived phosphoric acids act as effective chiral Brønsted acid catalysts. researchgate.netacs.org
Phase-Transfer Catalysts (PTCs): N-spiro quaternary ammonium (B1175870) salts derived from tartaric acid have been successfully used as asymmetric phase-transfer catalysts. scienceopen.comresearchgate.net
Lewis Bases: Chiral guanidines derived from tartaric acid represent a preeminent class of Lewis base catalysts that have enabled a broad spectrum of asymmetric organic reactions. acs.org
The potential of tartaric acid as a parent scaffold for creating new organocatalysts remains an active area of research, aiming to develop more general catalysts for a wider range of asymmetric transformations. scienceopen.comacs.org
Applications in Asymmetric Synthesis and Stereoselective Reactions
The primary value of this compound in synthesis lies in its ability to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer of a product. It achieves this either as part of a catalytic system or as a chiral auxiliary that directs the stereochemical outcome of a reaction.
Catalysts derived from this compound have been successfully applied to a range of important asymmetric transformations. A notable example is the development of a library of chiral guanidines that catalyze the α-hydroxylation of β-ketoesters and β-diketones with high efficiency and excellent enantioselectivity. acs.orgacs.org
Another key transformation is the aldol (B89426) reaction. Dioxanes derived from tartaric acid can be deprotonated to form enolates that react with aldehydes in a highly stereoselective manner, affording lactones that are key intermediates in the synthesis of natural products like paraconic acids. researchgate.netunl.pt Similarly, tartrate-derived silylketene acetals undergo stereoselective Lewis acid-catalyzed aldol condensations to produce single diastereomers, which have been used in the synthesis of complex molecules such as zaragozic acid C and (+)-bengamide E. nih.gov
| Reaction | Catalyst/Derivative | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) / Diastereoselectivity |
| α-Hydroxylation | Tartaric acid-derived chiral guanidine | β-Ketoester | α-Hydroxy-β-ketoester | Up to 99% | Up to 98% ee |
| Aldol Reaction | Dioxane derived from L-tartaric acid | Dioxane dithioester + Aldehyde | γ-Butyrolactone | ~75% | High (only one isomer isolated) |
| Aldol Condensation | Lewis acid + Tartrate-derived silylketene acetal | Aldehyde + Silylketene acetal | Aldol adduct (single isomer) | High | High (single diastereomer) |
| Biginelli Reaction | This compound/dimethylurea (DES) | Aldehyde + 1,3-Dicarbonyl compound | Dihydropyrimidinone | Good to Excellent | Not Applicable |
| Michael Addition | This compound/dimethylurea (DES) | Chalcone + N-arylhomophthalimide | 4-substituted-N-arylhomophthalide | High | Not Applicable |
This compound is widely used as a "chiral pool" starting material or a chiral template in the synthesis of natural products and other bioactive molecules. atamanchemicals.comnih.govumich.edu In this role, the stereocenters of the tartaric acid backbone are incorporated into the target molecule or an intermediate, guiding the stereochemistry of subsequent transformations. For instance, it has been used as a chiral template for the enantioselective preparation of a key fragment in the synthesis of panaxytriol, helping to establish the absolute stereochemistry of the natural product. nih.gov It also serves as a starting material for synthesizing chirons (chiral synthons) like ketones and aldehydes, which then undergo highly stereoselective reactions. researchgate.net
Furthermore, tartaric acid and its derivatives, particularly TADDOLs, are extensively used as chiral ligands that coordinate to metal centers. atamanchemicals.comresearchgate.net The resulting chiral metal complex then catalyzes asymmetric reactions. For example, a Diels-Alder catalyst can be formed from this compound and TiCl2(O-i-Pr)2. atamanchemicals.com
Green Chemistry and Sustainable Synthesis Initiatives
In recent decades, the principles of Green Chemistry have become integral to chemical process development. scielo.br this compound has found significant application in this area, particularly in the development of environmentally benign reaction media and catalytic systems.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly atom-efficient and central to green chemistry. acs.org this compound has been instrumental in advancing MCRs through its use in forming Deep Eutectic Solvents (DES). scielo.bracs.org
A DES can be formed from a mixture of this compound and a hydrogen bond donor like dimethylurea (DMU). scielo.bracs.org These mixtures have low melting points and are biodegradable, inexpensive, and reusable. acs.orgacs.org Crucially, in many reactions, the DES plays a dual or even triple role. For example, in the Biginelli reaction for synthesizing dihydropyrimidinones, a mixture of this compound and urea (B33335) derivatives acts as the solvent, the acid catalyst, and one of the reactants. uni-regensburg.de This approach simplifies procedures, eliminates the need for hazardous volatile organic solvents, and often allows for mild reaction conditions. acs.orguni-regensburg.de This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including dihydropyrimidinones, naphthalimide-centered acridine-1,8-diones, and hydantoins. acs.orguni-regensburg.descilit.com
Utilization as a Renewable Bio-based Feedstock
This compound, a naturally occurring C4 dicarboxylic acid, is a significant platform chemical derived from renewable resources. mdpi.comacs.org Its primary source is the waste streams of the wine-making industry, where it is recovered from grape pomace and wine lees. acs.orgresearchgate.net This availability from agro-industrial byproducts positions this compound as a sustainable and economically attractive starting material for the chemical industry, aligning with the principles of a circular carbon economy. acs.orgresearchgate.net Its structure, featuring two carboxylic acid groups and two hydroxyl groups, makes it a versatile building block for synthesizing a wide array of value-added chemicals and bio-based materials. researchgate.netnih.gov
The transformation of this compound into key platform chemicals, such as succinic acid, is a central focus of biorefinery research. acs.org Succinic acid is recognized by the US Department of Energy as a top value-added chemical from biomass and serves as a precursor to commodity chemicals like 1,4-butanediol, tetrahydrofuran (B95107) (THF), and various polymers. acs.org The conversion of tartaric acid to succinic acid is primarily achieved through hydrodeoxygenation (HDO), a process that has been explored using several catalytic strategies. acs.org
More recent innovations have explored metal-free catalytic systems. An iodine-mediated transfer hydrogenation process using methyl isobutyl ketone (MIBK) as both a hydrogen donor and a solvent has been developed. acs.org This method can produce succinic acid from tartaric acid at an 85% yield under optimized conditions, with the added advantage that the product precipitates out of the solvent upon cooling, simplifying separation. acs.org
Beyond succinic acid, researchers have successfully converted this compound directly into other valuable C4 chemicals. Unsupported rhenium oxide (ReOx) nanoparticles have been shown to catalyze the one-step conversion of tartaric acid to γ-butyrolactone (GBL). mdpi.comresearchgate.net This reaction proceeds through a combination of deoxydehydration, transfer hydrogenation, and dehydration/dealcoholization, achieving a GBL yield of 43% after 18 hours at 290°C with isopropanol (B130326) as a hydrogen donor. mdpi.com
The inherent chirality of this compound makes it an invaluable chiron for asymmetric synthesis. It provides a cost-effective and enantiomerically pure starting material that allows for the unambiguous setting of two stereocenters in a target molecule. nih.gov This property has been exploited in the synthesis of numerous complex bioactive molecules and natural products, such as optically active cyclopentanes. nih.gov
Furthermore, this compound serves as a feedstock for the development of renewable polymers and materials. Its derivatives have been used to create bio-based plasticizers for poly(vinyl chloride) (PVC), offering a green alternative to traditional phthalate (B1215562) plasticizers. acs.org It is also a monomer for synthesizing synthetic polyhydroxypolyamides and other renewable polyesters, contributing to the growing field of sustainable materials. mdpi.comupc.edu
Research Findings on Catalytic Conversion of this compound
| Target Product | Catalyst/Reagents | Hydrogen Donor/Solvent | Yield | Reference |
|---|---|---|---|---|
| Succinic acid | NH₄ReO₄ then Pt/C | 3-Pentanol / Water | 86% (overall) | acs.org |
| Succinic acid | MoOx/BC, HBr | Acetic acid / H₂ | 87% | mdpi.comacs.org |
| Succinic acid | Iodine | Methyl isobutyl ketone (MIBK) | 85% | acs.org |
| γ-Butyrolactone (GBL) | Unsupported ReOₓ NPs | Isopropanol | 43% | mdpi.comresearchgate.net |
| Tetrahydrofuran (THF) | Unsupported ReOₓ NPs | Isopropanol | Small amounts | mdpi.com |
Applications in Advanced Materials Science
Development of Nonlinear Optical (NLO) Materials and Devices
The search for high-performance nonlinear optical (NLO) materials is crucial for applications in laser technology, optical data storage, and telecommunications. scholarsresearchlibrary.comaip.org Organic NLO materials are of particular interest due to their high NLO coefficients and fast response times compared to their inorganic counterparts. scholarsresearchlibrary.com L-(+)-Tartaric acid and its derivatives are promising candidates for NLO applications because their chiral structure and extensive hydrogen bonding often lead to the formation of non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG). scholarsresearchlibrary.comworldscientific.com
Researchers have successfully grown a variety of single crystals incorporating this compound that exhibit significant NLO properties. The combination of this compound with other organic molecules, such as amino acids or amides, can produce novel crystalline complexes with enhanced NLO activity. scholarsresearchlibrary.comijert.org For instance, L-tartaric acid-nicotinamide (LTN) is a novel NLO crystal material that crystallizes in the monoclinic P21 space group. scholarsresearchlibrary.comworldscientific.com Another example is L-asparagine-L-tartaric acid (LALT), which also crystallizes in the non-centrosymmetric P21 space group and demonstrates notable SHG efficiency. unigoa.ac.in The SHG efficiency of LALT crystals was found to be approximately 31% of the standard potassium dihydrogen phosphate (B84403) (KDP) crystals. unigoa.ac.in Pure this compound (LTA) single crystals also show good NLO properties, with an SHG efficiency reported to be 89% of that of KDP. researchgate.net The development of these materials involves growing high-quality single crystals, often through slow solvent evaporation techniques, and characterizing their structural, optical, and thermal properties to assess their suitability for NLO devices. scholarsresearchlibrary.comunigoa.ac.inresearchgate.net
Table 1: Comparison of this compound-Based NLO Crystals
| Material | Crystal System | Space Group | SHG Efficiency (relative to KDP) | Key Features |
|---|---|---|---|---|
| This compound (LTA) | Monoclinic | P21 | 89% researchgate.net | High laser damage threshold. researchgate.net |
| L-tartaric acid-nicotinamide (LTN) | Monoclinic | P21 | Moderate scholarsresearchlibrary.com | Good optical and thermal properties. scholarsresearchlibrary.comworldscientific.com |
| L-asparagine-L-tartaric acid (LALT) | Monoclinic | P21 | ~31% unigoa.ac.in | Thermally stable up to 195 °C. unigoa.ac.in |
Integration into Piezoelectric and Ferroelectric Materials
The same non-centrosymmetric crystal structure that imparts NLO properties also allows for piezoelectricity, the ability of a material to generate an electric charge in response to applied mechanical stress. aip.org this compound and its salts are recognized for their piezoelectric and, in some cases, ferroelectric properties. aip.org Ferroelectric materials are a subclass of piezoelectric materials that have a spontaneous electric polarization that can be reversed by an external electric field. iisc.ac.in
Single crystals of this compound (LTA) have been shown to possess both piezoelectric and ferroelectric properties, crystallizing in the polar monoclinic space group P21. aip.org The piezoelectric coefficient (d33) for LTA single crystals has been measured to be 47 pC/N. aip.org The ferroelectric behavior was confirmed by the observation of a polarization-electric field (P-E) hysteresis loop. aip.org
Furthermore, this compound is a key component of Rochelle salt (potassium sodium tartrate tetrahydrate), one of the first discovered ferroelectric materials. nih.gov Rochelle salt is ferroelectric between its two Curie temperatures, -18 °C and 24.9 °C, and exhibits high piezoelectric constants. nih.gov Recent research has focused on creating eco-friendly piezoelectric devices by growing Rochelle salt crystals within a 3D-printed polylactic acid (PLA) matrix, demonstrating a composite material with a significant piezoelectric coefficient (up to 120 pC/N) that is biodegradable and recyclable. nih.gov Salts of this compound with other organic molecules, like imidazole, have also been investigated. (Bis)imidazolium L-tartrate (BIMLT) is an organic ferroelectric material where proton transfer along hydrogen bonds is believed to be the mechanism for its ferroelectricity. iisc.ac.in
Table 2: Piezoelectric and Ferroelectric Properties of Tartaric Acid-Based Materials
| Material | Property | Key Finding | Reference |
|---|---|---|---|
| This compound (LTA) | Piezoelectric | d33 coefficient of 47 pC/N. aip.org | aip.org |
| This compound (LTA) | Ferroelectric | Exhibits a P-E hysteresis loop. aip.org | aip.org |
| Rochelle Salt / PLA Composite | Piezoelectric | Effective d33 up to 120 pC/N. nih.gov | nih.gov |
Synthesis of Chiral Mesoporous Silica (B1680970) Nanoparticles (CMSN)
Chiral mesoporous silica nanoparticles (CMSNs) have garnered significant attention for applications in enantioselective separation, asymmetric catalysis, and drug delivery, owing to their tunable structure and chiral properties. nih.gov this compound is frequently used as a chiral source or template in the synthesis of these nanoparticles. nih.gov
One common method involves a co-condensation approach where a chiral silane (B1218182) coupling agent is first synthesized from this compound and an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES). dovepress.com This chiral agent is then introduced during the silica nanoparticle synthesis, templated by a surfactant like cetyltrimethylammonium bromide (CTAB), to impart chirality to the final mesoporous structure. nih.govdovepress.com Another strategy involves grafting this compound onto the surface of pre-formed mesoporous silica nanoparticles to introduce chiral functionality. nih.gov
The incorporation of this compound influences the structural properties of the nanoparticles. For example, surface modification with this compound has been shown to reduce the specific surface area (SBET) and pore volume of the silica nanoparticles because the modifying groups occupy a certain amount of space within the nanochannels. dovepress.com In one study, the SBET of mesoporous silica nanoparticles (MSN) decreased from 805.82 m²/g to 418.27 m²/g after modification with this compound to form CMSN. dovepress.com A novel synthesis method used a chiral crystalline complex formed between this compound and polyethyleneimine (PEIs) as a template, scaffold, and catalyst to produce well-formed spherical CMSNs with a uniform diameter of 120–130 nm. tandfonline.comtandfonline.com
Table 3: Characteristics of L-Tartaric Acid-Derived Chiral Mesoporous Silica
| Synthesis Method | Role of this compound | Resulting Nanoparticle Properties | Reference |
|---|---|---|---|
| Co-condensation with APTES | Forms chiral silane coupling agent | Spherical nanoparticles; SBET: 418.27 m²/g; Pore size: 2.97 nm. dovepress.com | dovepress.com |
| Grafting onto MSN | Surface functionalization | Introduces molecular chirality; can reduce pore space. nih.gov | nih.gov |
Role in Polymeric and Bio-based Hydrogel Synthesis
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively studied for biomedical applications. This compound serves as an effective crosslinking agent in the synthesis of various hydrogels, particularly those based on polyvinyl alcohol (PVA). mdpi.comufrgs.br As a polycarboxylic acid, it can form ester bonds with the hydroxyl groups of PVA, creating a stable, chemically crosslinked three-dimensional network. ufrgs.br
The crosslinking reaction using tartaric acid enhances the thermal stability and restricts the hydrophilicity of PVA hydrogels compared to other crosslinkers, resulting in a more stable structure with lower swelling values. ufrgs.br The additional hydroxyl groups on the tartaric acid molecule contribute to its hydrophilicity, which creates a strong interlocking of polymeric chains in PVA. ufrgs.br The properties of the resulting hydrogel are influenced by factors such as the reaction time and temperature. mdpi.com
Beyond PVA, this compound is a valuable bio-based monomer for creating functional polyesters and copolyesters. upc.edu For example, triblock copolyesters have been synthesized using this compound and L-lactic acid. upc.edu In one approach, a hydroxyl-terminated polytartrate was first synthesized by polycondensation and then used as a macroinitiator for the ring-opening polymerization of L-lactide. upc.edu In another study, a hydrogel nanocomposite was prepared by first synthesizing a poly(tartaric acid-co-diethylene glycol-co-acrylic acid) hydrogel, which was then incorporated with copper oxide nanoparticles. researchgate.net These examples highlight the versatility of this compound in creating structured polymeric networks with specific functionalities for a range of advanced applications.
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | LTA / C₄H₆O₆ |
| Potassium dihydrogen phosphate | KDP |
| L-tartaric acid-nicotinamide | LTN |
| L-asparagine-L-tartaric acid | LALT |
| Sarcosine | - |
| Imidazolium l-tartrate | IMLT |
| (Bis)imidazolium L-tartrate | BIMLT |
| Rochelle salt (Potassium sodium tartrate tetrahydrate) | KNaC₄H₄O₆·4H₂O |
| Polylactic acid | PLA |
| 3-aminopropyltriethoxysilane | APTES |
| Cetyltrimethylammonium bromide | CTAB |
| Polyethyleneimine | PEI |
| Polyvinyl alcohol | PVA |
| L-lactic acid | - |
| Diethylene glycol | - |
| Acrylic acid | - |
Biochemical and Metabolic Research Non Clinical
Microbial Biotransformations and Enzyme Activity
Microorganisms exhibit diverse capabilities in both synthesizing and degrading L-(+)-tartaric acid. The microbial production of this compound is often explored as an alternative to extraction from wine industry byproducts.
One of the most effective biotechnological methods for producing this compound is through the biotransformation of cis-epoxysuccinic acid. scientific-publications.net Bacteria from genera such as Rhodococcus, Pseudomonas, and Agrobacterium can produce an enzyme called cis-epoxysuccinic hydrolase (CEH). scientific-publications.net This enzyme catalyzes the enantioselective hydrolysis of cis-epoxysuccinate, yielding the pure, natural L-(+)-form of tartaric acid. scientific-publications.net The activity of CEH can be induced by the presence of cis-epoxysuccinate in the culture medium. scientific-publications.net
Another innovative approach involves the use of genetically modified Gluconobacter oxydans. nih.govresearchgate.net These bacteria can be engineered to express a mutant transketolase that facilitates the production of tartaric semialdehyde, a direct precursor to this compound, from glucose. nih.govresearchgate.net This whole-cell biocatalysis represents a promising method for synthesizing the acid from renewable biomass. nih.gov
Conversely, some microbes utilize this compound as a carbon source. For instance, Agrobacterium vitis, a bacterium hosted by grapevines, possesses genes for tartrate-metabolizing enzymes. frontiersin.orgnih.gov The fungus Botrytis cinerea can also catabolize this compound, converting it into various other organic acids. frontiersin.orgnih.gov Certain Bacillus species have been shown to aerobically utilize L-tartrate, a process that involves the induction of tartrate dehydrogenase activity. microbiologyjournal.org
| Microorganism | Process | Key Enzyme | Substrate/Product | Reference |
|---|---|---|---|---|
| Rhodococcus sp. | Biotransformation (Production) | cis-epoxysuccinic hydrolase (CEH) | Substrate: cis-epoxysuccinic acid; Product: this compound | scientific-publications.net |
| Gluconobacter oxydans (engineered) | Biotransformation (Production) | Mutant Transketolase | Substrate: Glucose; Product: Tartaric semialdehyde | nih.govresearchgate.net |
| Agrobacterium vitis | Catabolism | Tartrate-metabolizing enzymes | Substrate: this compound | frontiersin.orgnih.gov |
| Bacillus sp. | Catabolism | Tartrate dehydrogenase | Substrate: this compound | microbiologyjournal.org |
| Pseudomonas putida | Biotransformation (Production) | Not specified | Substrate: cis-epoxysuccinic acid; Product: D-(-)-Tartaric acid | oup.com |
Molecular Mechanism Studies of Enzymatic Action
Understanding the molecular mechanisms of the enzymes involved in this compound metabolism provides insight into their specificity and evolutionary origins.
The L-idonate dehydrogenase (L-IDH) from grapevines is a member of the sorbitol dehydrogenase family. mdpi.compnas.org However, it has evolved a specific function. L-IDH enzymes have been classified as "Class II" plant sorbitol dehydrogenases, which are distinguished from "Class I" enzymes involved in sorbitol metabolism. frontiersin.organu.edu.au This functional divergence is likely due to a set of key amino acid residues (His42, Gly112, and Ser113 in V. vinifera) within the active site that confer a higher affinity for L-idonate over sorbitol. frontiersin.organu.edu.au Kinetic analyses of the recombinant VvL-IdnDH enzyme show a Michaelis constant (Km) for L-idonate of 2.2 mM in the forward reaction (oxidation) and 12.5 mM for 5-keto-D-gluconate in the reverse reaction (reduction). pnas.org
The aldo-keto reductase Vv2KGR, which reduces 2-keto-L-gulonic acid to L-idonic acid, has been structurally and kinetically characterized. nih.govnih.gov It is classified as a D-isomer-specific 2-hydroxyacid dehydrogenase. nih.gov Docking studies and enzyme kinetics have confirmed its substrate specificity and its ability to function with either NADH or NADPH as a cofactor, which supports its role in the tartaric acid synthesis pathway in grapevines. nih.govnih.gov
In microbial systems, the cis-epoxysuccinic hydrolase (CEH) from Rhodococcus sp. is crucial for the industrial bioproduction of this compound. scientific-publications.net The enzyme works through an enantioselective hydrolysis mechanism, specifically targeting the epoxide ring of cis-epoxysuccinate to produce the L-(+)-enantiomer of tartaric acid with high purity. scientific-publications.net
Environmental Research and Sustainability Considerations
Environmental Impact Assessment of Production Processes
The primary method for producing L-(+)-tartaric acid is through the recovery and purification from winery wastes, such as grape pomace, lees, and tartar. utm.mdusda.gov This approach is inherently a form of up-cycling, turning a waste stream from one industry into a valuable product for others, including the food, pharmaceutical, and chemical industries. green-ingredients.comakjournals.com
Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental performance of various production and waste treatment scenarios. mdpi.com Studies have shown that the valorization of winery by-products like grape marc and wine lees for the production of alcohol and calcium tartrate can have significant environmental benefits compared to alternative waste management practices like composting or anaerobic digestion. researchgate.net One LCA study highlighted that a biorefinery approach to processing these by-products resulted in a better environmental profile in 13 out of 16 impact categories and yielded environmental benefits in 12 of them. researchgate.net
Efforts are also being made to develop greener production methods. For example, microbial fermentation processes are being explored as a more cost-effective and environmentally friendly alternative to chemical synthesis from maleic anhydride (B1165640). utm.md Chemical synthesis often results in a racemic mixture (DL-form) which is less soluble and not suitable for food applications. utm.md
Strategies for Waste Minimization and By-product Utilization
The production of this compound is fundamentally linked to the concept of a circular economy, as its primary feedstock is the waste from another major industry. utm.md Globally, it is estimated that only 30-40% of wine wastes are currently reused, indicating a significant potential for increased valorization. utm.md
Key Winery By-products for Tartaric Acid Production:
| By-product | Description | Typical Tartrate Yield |
| Grape Marc/Pomace | The solid remains of grapes after pressing, consisting of skins, seeds, and stalks. oiv.int | 50 to 75 kg per tonne. akjournals.com |
| Wine Lees | The sediment that settles at the bottom of fermentation tanks. oiv.int | 100 to 150 kg per tonne. akjournals.com |
| Tartar (Wine Stone) | Crystalline deposits that form during wine fermentation, primarily composed of potassium bitartrate (B1229483). utm.md | High concentration, often 80-90% monopotassium tartrate. utm.md |
This table outlines the primary winery by-products used for this compound extraction and their typical yields.
Strategies for waste minimization focus on improving the efficiency of tartaric acid extraction and finding uses for the residual materials. Research has optimized extraction conditions, such as pH, temperature, and solvent ratios, to maximize the yield of tartaric acid from these by-products. utm.md
After the extraction of tartaric acid, the remaining solid waste can be further utilized. For instance, distilled lees, after tartaric acid recovery, have been successfully used as an economic nutrient source for the biotechnological production of lactic acid. acs.org This cascading approach, where multiple valuable products are extracted from the same initial waste stream, is a cornerstone of a sustainable biorefinery concept. researchgate.net This not only avoids the disposal of potentially polluting waste but also creates additional revenue streams. acs.org
Furthermore, companies are innovating to create value-added products that also reduce waste for their customers. For example, providing liquid tartaric acid to winemakers eliminates a manufacturing step for them, reduces packaging waste, and mitigates occupational health and safety risks. greenindustries.sa.gov.au
Applications in Environmental Remediation and Green Technologies
The chemical properties of this compound make it a valuable compound in various environmental remediation and green technology applications. Its ability to act as a chelating agent is particularly significant. aocs.org
Environmental Remediation:
This compound has been demonstrated as an effective and environmentally friendly agent for the remediation of soils and sediments contaminated with heavy metals. researchgate.netnih.gov It functions by forming water-soluble complexes with heavy metal ions, thereby facilitating their removal from the soil matrix through a process called soil washing. researchgate.net
Research has shown its effectiveness in removing various heavy metals, with removal efficiencies influenced by factors such as soil type, pH, and the concentration of the tartaric acid solution. researchgate.netscispace.com For instance, studies have reported significant removal percentages for cadmium, lead, copper, and zinc. researchgate.netnih.gov
| Heavy Metal | Removal Efficiency (%) | pH Range | Reference |
|---|---|---|---|
| Cadmium (Cd) | 50-60% | 3.5-4.0 | researchgate.netnih.gov |
| Lead (Pb) | 40-50% | 3.5-4.0 | researchgate.netnih.gov |
| Copper (Cu) | 40-50% | 3.5-4.0 | researchgate.netnih.gov |
| Zinc (Zn) | 20-30% | 3.5-4.0 | researchgate.netnih.gov |
This interactive table summarizes the reported removal efficiencies of various heavy metals from contaminated soil using tartaric acid.
Furthermore, combining tartaric acid with other reagents, such as dithionite, has been shown to enhance the removal of arsenic from contaminated soils. researchgate.net The tartaric acid in this composite agent helps to prevent the re-adsorption of the released arsenic back onto the soil particles. researchgate.net An interesting aspect of this remediation approach is the potential to regenerate the tartaric acid solution after use, for example, by using materials like chestnut shells to adsorb the heavy metals from the leachate, allowing for the reuse of the chelating agent. researchgate.netnih.gov
Green Technologies:
The use of this compound aligns with the principles of green chemistry. It is a biodegradable and naturally derived compound, making it a more sustainable alternative to synthetic chelating agents like EDTA, which have low biodegradability. atamanchemicals.commdpi.com
Its applications in green technologies include:
Biodegradable Products: Due to its natural origin and low environmental impact, it is included in the formulations of biodegradable and eco-friendly products. atamanchemicals.com
Green Synthesis: It has been used as a green, metal-free catalyst in chemical reactions, such as the synthesis of dihydropyrimidinones and 1,2,4-triazolidine-3-thiones, often using water as a solvent, which reduces the need for volatile organic compounds. uni-regensburg.deresearchgate.net
Biomass Conversion: The synthesis of tartaric semialdehyde, a precursor to this compound, from renewable biomass like glucose using metabolically engineered microorganisms represents a promising avenue for green production. nih.gov
Other Industrial Applications: It is used in the textile industry for fixing dyes and as a setting retardant in plaster and cement compositions. green-ingredients.comatamanchemicals.com
Theoretical and Computational Studies
Molecular Structure and Conformational Analysis via Computational Chemistry
Computational chemistry has been instrumental in elucidating the complex conformational landscape of L-(+)-tartaric acid. The molecule's structure is characterized by the rotational possibilities around its three carbon-carbon single bonds, leading to a variety of conformers. researchgate.net
Early computational work, often employing semi-empirical methods, pointed to the extended 'T' or trans conformation as the most favored structure for (R,R)-tartaric acid and its derivatives like dimethyl (R,R)-tartrate. mdpi.com This finding was supported by experimental data from 13C NMR and Raman optical activity (ROA) studies. mdpi.com
More advanced ab-initio quantum chemical studies and Density Functional Theory (DFT) calculations have provided a more nuanced picture. mdpi.comresearchgate.net By scanning the conformational space, researchers have identified multiple stable conformers. researchgate.net For instance, a study using molecular mechanics and subsequent DFT optimizations at the B3LYP/6-311++G(d,p) level identified eight stable conformers of tartaric acid. researchgate.net The most stable conformer was found to be stabilized by intramolecular hydrogen bonds. mdpi.com
The relative energies of these conformers are often small, suggesting that multiple conformations can coexist in equilibrium, particularly in solution. mdpi.com The presence of different functional groups and their ability to form and break hydrogen bonds are the primary factors governing these conformational changes. researchgate.net For example, in the gas phase, intramolecular hydrogen bonds between a hydroxyl group and the nearest carbonyl oxygen are crucial for stabilizing the lowest energy conformer. mdpi.com In the solid state, however, intermolecular hydrogen bonds often dominate the crystal packing. mdpi.com
Density Functional Theory (DFT) Calculations
DFT has become a powerful and widely used tool for studying the molecular structure and properties of this compound. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for investigating complex organic molecules.
DFT calculations have been successfully employed to predict various spectroscopic properties of this compound, which show good agreement with experimental data.
Vibrational Spectra: Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) have been performed using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov These calculations help in the assignment of experimentally observed vibrational bands and confirm features like the formation of intramolecular O-H···O hydrogen bonding. nih.gov For instance, the calculated C=O stretching vibration is sensitive to the molecular environment and hydrogen bonding. mdpi.com
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra in both the gas phase and in solution. nih.gov These calculations can predict the excitation energies and help understand the electronic transitions within the molecule. nih.govarxiv.org
Nuclear Magnetic Resonance (NMR) Spectra: While not as commonly reported in the reviewed literature for direct prediction, the underlying geometric and electronic structures determined by DFT are fundamental to interpreting experimental NMR data, such as the 13C NMR data that supported the T conformation. mdpi.com
A study on L-tartaric acid single crystals reported experimental FT-IR and FT-Raman spectra in the ranges of 400-4000 cm⁻¹ and 100-3700 cm⁻¹, respectively. The UV-Vis-NIR spectrum was recorded between 190-1100 nm. nih.gov DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the corresponding theoretical spectra for comparison. nih.gov
| Property | Computational Method | Key Findings |
| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Good agreement with experimental FT-IR and FT-Raman spectra; confirms intramolecular hydrogen bonding. nih.gov |
| Electronic Absorption | TD-DFT | Calculation of excitation energies in gas and water phases. nih.gov |
| Molecular Geometry | B3LYP/6-311++G(d,p) | Determination of ground state molecular geometries. nih.gov |
DFT calculations are crucial for mapping the potential energy surface of this compound and determining the relative stabilities of its conformers. By performing geometry optimizations, researchers can locate the energy minima corresponding to stable conformers. researchgate.net
A conformational analysis using molecular mechanics followed by DFT (B3LYP/6-311++G(d,p)) identified eight stable conformers. researchgate.net The conformer with the lowest energy was designated as the most stable. researchgate.net The relative energies of other conformers provide insight into their population at a given temperature. For dimethyl (R,R)-tartrate, the energy differences between conformers were found to decrease when higher levels of theory (like MP2) or larger basis sets with polarization functions were used. mdpi.com
| Conformer Attribute | Computational Finding | Reference |
| Number of Stable Conformers | Eight stable conformers identified. | researchgate.net |
| Most Stable Conformer | Characterized by minimum energy, often stabilized by intramolecular H-bonds. | mdpi.comresearchgate.net |
| Energy Differences | Tend to decrease with higher levels of theory (e.g., MP2 vs. RHF). | mdpi.com |
Molecular Dynamics Simulations of Interactions and Complexes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules and surfaces over time. These simulations provide insights into processes like complex formation, solvation, and guest-host interactions.
For example, MD simulations have been used to investigate the interactions of this compound with biomolecules. In one study, MD simulations were performed to understand the stability of complexes between this compound and the ACE2 receptor, a key protein involved in SARS-CoV-2 entry into cells. researchgate.net The simulations, running for 100 nanoseconds, confirmed strong and stable interactions. researchgate.net Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to assess the stability of the complex during the simulation. rasayanjournal.co.in
Another study used MD simulations to understand the capture and release of this compound by a helical molecular capsule. uni-muenchen.de These simulations, using a continuum solvation model, helped to explain the experimental observation that matching complexes (e.g., M-helix with L-tartaric acid) are more stable and dissociate at a slower rate than mismatching complexes. uni-muenchen.de
Phase Diagram Modeling for Chiral Resolution Design
Theoretical modeling of phase diagrams is a critical tool in designing and optimizing the chiral resolution of racemic mixtures, a process where this compound is frequently used as a resolving agent.
By constructing binary and ternary phase diagrams, researchers can understand the solid-state landscape of diastereomeric salts formed between the enantiomers of a racemic compound and this compound. chemrxiv.orgrsc.orgresearchgate.net These diagrams reveal crucial information about solubility, the existence of eutectics, or the formation of solid solutions, which can limit the efficiency of resolution by crystallization. chemrxiv.orgrsc.orgresearchgate.net
In a case study involving the resolution of pregabalin (B1679071), a thermodynamic model based on solubility product constants was created to simulate the quaternary system of pregabalin enantiomers, L-tartaric acid, and water. rsc.org This modeling allowed for the identification of optimal temperature pairs for the resolution process, which could then be validated and adjusted experimentally. rsc.org Such an approach, combining experimental measurements with thermodynamic modeling, provides a rapid and material-efficient method for designing diastereomeric salt resolutions. rsc.org
Quantum Chemical Investigations of Reactivity and Mechanisms
Quantum chemical methods, particularly DFT, are used to investigate the reactivity of this compound and the mechanisms of reactions in which it participates. These studies often focus on understanding reaction barriers, transition states, and the factors that control stereoselectivity. diva-portal.org
Reactivity Descriptors: Quantum chemical calculations can provide global reactivity descriptors such as HOMO-LUMO energies, which are used to understand the molecule's ability to donate or accept electrons. nih.gov The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.net
Reaction Mechanisms: By calculating the energies of reactants, products, and transition states, quantum chemistry can elucidate reaction pathways. diva-portal.org For instance, DFT calculations have been used to estimate the Gibbs free energy (ΔG) of reactions like the intermolecular esterification between L-tartaric acid and D-tartaric acid. mdpi.com This helps in understanding potential side reactions or degradation pathways under certain conditions.
Corrosion Inhibition: Quantum chemical calculations have been used to study the interaction of tartaric acid with metal surfaces in the context of corrosion inhibition. acs.org By calculating parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment, researchers can correlate the molecular structure of inhibitors with their experimentally determined inhibition efficiencies. acs.org
Q & A
Q. What are the key physicochemical properties of L-(+)-Tartaric acid critical for experimental design?
this compound is a white crystalline solid with a molecular weight of 150.09 g/mol and solubility of 1.39 g/mL in water at 20°C . Its aqueous solutions exhibit a pH of 1.0–2.0 (at 150 g/L, 25°C), making it a strong organic acid . The melting point is 168–170°C, and it is stable under recommended storage conditions (dry, ventilated environments) but incompatible with bases, oxidizing agents, and reducing agents . These properties are essential for designing solubility studies, crystallization protocols, or acid-driven reactions.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
this compound poses severe eye irritation (GHS Category 1, H318 hazard statement). Mandatory personal protective equipment (PPE) includes nitrile gloves (0.11 mm thickness, 480-minute breakthrough time), safety goggles, and lab coats . In case of eye exposure, rinse immediately with water for ≥15 minutes and consult a physician . Dust formation should be minimized using local exhaust ventilation, and spills must be cleaned with non-sparking tools to avoid combustible dust hazards .
Q. How does the stereochemistry of this compound influence its interactions in chiral environments?
The (2R,3R) configuration of this compound enables its use as a chiral resolving agent. For example, it forms diastereomeric salts with racemic amines like α-methylbenzylamine, allowing separation via differential crystallization . This property is foundational in asymmetric synthesis and enantiopure drug development.
Advanced Research Questions
Q. How can this compound be utilized to improve drug bioavailability through cocrystal engineering?
this compound forms cocrystals with poorly soluble APIs like itraconazole, enhancing pulmonary absorption by altering crystal lattice energy and dissolution rates. A methodology involves solvent-assisted grinding or slurry crystallization with a 1:1 molar ratio of drug to tartaric acid, followed by characterization via PXRD and DSC . This approach increases bioavailability by up to 3-fold in preclinical models .
Q. What analytical techniques are recommended to resolve contradictions in solubility data for this compound under varying conditions?
Discrepancies in reported solubility (e.g., pH 1.6 vs. 1.0–2.0 ) arise from concentration, temperature, or ionic strength variations. Researchers should validate solubility using gravimetric analysis (saturation shake-flask method) at controlled temperatures (e.g., 25°C ± 0.5°C) and buffer systems (e.g., 0.1 M HCl). Cross-validate with HPLC or NMR to quantify dissolved species .
Q. What role does this compound play in catalytic dehydroxylation reactions for biomass valorization?
In dehydroxylation (DODH) reactions, this compound acts as a substrate for converting renewable diols (e.g., mucic acid) into value-added chemicals like maleic acid. Using CH₃ReO₃/pyridine catalysts at 160°C, the reaction achieves >80% yield by leveraging tartaric acid’s vicinal diol structure . Kinetic studies recommend in situ FTIR monitoring to optimize reaction time and minimize byproduct formation .
Q. How does this compound affect the stability of metal-organic frameworks (MOFs) in aqueous environments?
As a chelating ligand, this compound stabilizes MOFs by coordinating metal nodes (e.g., Zn²⁺ or Cu²⁺), reducing hydrolysis. A protocol involves synthesizing MOFs via solvothermal methods (120°C, 24 hrs) with tartaric acid as a co-ligand. Stability is assessed via PXRD after 72-hour immersion in water, showing retained crystallinity compared to non-chelated frameworks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
